Ácido pirúvico

Descripción general

Descripción

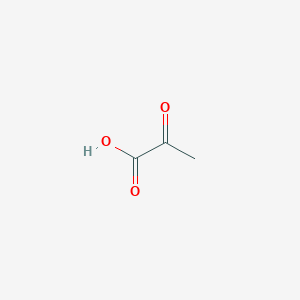

El ácido pirúvico, también conocido como ácido 2-oxopropanoico, es un ácido orgánico con la fórmula química CH₃COCOOH. Es el más simple de los ácidos alfa-ceto y desempeña un papel crucial en varias vías metabólicas. El ácido pirúvico es un intermediario clave en el metabolismo de los carbohidratos, las proteínas y las grasas, y está involucrado en la vía de la glucólisis donde la glucosa se descompone para producir energía . Es un líquido incoloro con un olor acre similar al ácido acético y es miscible con agua .

Aplicaciones Científicas De Investigación

El ácido pirúvico tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de diversos productos químicos y farmacéuticos.

Biología: Desempeña un papel vital en el metabolismo celular y la producción de energía.

Medicina: Utilizado en tratamientos para afecciones de la piel como el acné y el envejecimiento.

Industria: Emplead en la producción de aditivos alimentarios, cosméticos y productos químicos agrícolas.

Mecanismo De Acción

El ácido pirúvico sirve como combustible biológico al convertirse en acetil coenzima A, que luego entra en el ciclo del ácido cítrico (ciclo de Krebs) para producir ATP aeróbicamente . En ausencia de oxígeno, el ácido pirúvico se convierte en lactato, permitiendo la producción de energía anaeróbica . Está involucrado en varias vías metabólicas, incluyendo la glucólisis y la gluconeogénesis .

Compuestos Similares:

Ácido Acetoacético: Otro ácido alfa-ceto involucrado en el metabolismo.

Ácido Láctico: Un producto de la reducción del ácido pirúvico.

Ácido Acetilfórmico: Químicamente similar al ácido pirúvico.

Singularidad: El ácido pirúvico es único debido a su papel central en el metabolismo, actuando como un intermediario clave en la vía de la glucólisis y vinculando varios procesos metabólicos. Su capacidad para convertirse en múltiples productos, como acetil coenzima A, ácido láctico y alanina, destaca su versatilidad e importancia tanto en condiciones aeróbicas como anaeróbicas .

Análisis Bioquímico

Biochemical Properties

Pyruvic acid plays a central role in energy metabolism in living organisms . It supplies energy to cells through the citric acid cycle when oxygen is present, or through lactic acid fermentation when oxygen is scarce .

Cellular Effects

Pyruvic acid influences cell function by acting as a crucial intermediate in various metabolic pathways. It is the product of glycolysis, which is the metabolic pathway used to convert glucose into other useful molecules .

Molecular Mechanism

The molecular mechanism of pyruvic acid involves its conversion into Acetyl CoA by the enzyme pyruvate dehydrogenase. This reaction is a key step in the citric acid cycle and links glycolysis to the citric acid cycle .

Temporal Effects in Laboratory Settings

The effects of pyruvic acid in laboratory settings are dependent on the metabolic state of the cells. In the presence of oxygen, pyruvic acid is converted into Acetyl CoA and enters the citric acid cycle. In the absence of oxygen, it is converted into lactic acid .

Dosage Effects in Animal Models

The effects of pyruvic acid in animal models are dependent on the metabolic state of the cells. High doses of pyruvic acid can lead to lactic acidosis, a condition characterized by an accumulation of lactic acid in the body .

Metabolic Pathways

Pyruvic acid is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Pyruvic acid is transported and distributed within cells and tissues through various transporters and binding proteins. It can be transported across the mitochondrial membrane, where it is converted into Acetyl CoA and enters the citric acid cycle .

Subcellular Localization

Pyruvic acid is primarily located in the cytosol, where it is produced as a result of glycolysis. It can also be transported into the mitochondria, where it is further metabolized .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido pirúvico se puede sintetizar a través de varios métodos:

Destilación del Ácido Tartárico: Calentar una mezcla de ácido tartárico y sulfato ácido de potasio a 210–220°C.

Oxidación del Glicerol de Propileno: Utilizando oxidantes fuertes como permanganato de potasio o lejía.

Hidrólisis del Cianuro de Acetilo: Formado por la reacción del cloruro de acetilo con cianuro de potasio.

Métodos de Producción Industrial: La producción industrial de ácido pirúvico implica principalmente la síntesis química y las rutas biotecnológicas. El método de síntesis química incluye la deshidratación y descarboxilación del ácido tartárico utilizando pirofosfato de potasio . La producción biotecnológica implica la fermentación microbiana utilizando cepas como Candida glabrata, que pueden producir altos rendimientos de ácido pirúvico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido pirúvico experimenta varias reacciones químicas, incluyendo:

Oxidación: El ácido pirúvico se puede oxidar para formar acetil coenzima A, que entra en el ciclo del ácido cítrico.

Reducción: Se puede reducir a ácido láctico en condiciones anaeróbicas.

Sustitución: El ácido pirúvico reacciona con la hidracina para formar hidrazonas y con la hidroxilamina para formar oximas.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, lejía.

Reducción: NADH en sistemas biológicos.

Sustitución: Hidracina, hidroxilamina.

Productos Principales:

Acetil Coenzima A: Formado durante la respiración aeróbica.

Ácido Láctico: Formado durante la respiración anaeróbica.

Hidrazonas y Oximas: Formadas a través de reacciones de sustitución.

Comparación Con Compuestos Similares

Acetoacetic Acid: Another alpha-keto acid involved in metabolism.

Lactic Acid: A product of pyruvic acid reduction.

Acetylformic Acid: Chemically similar to pyruvic acid.

Uniqueness: Pyruvic acid is unique due to its central role in metabolism, acting as a key intermediate in the glycolysis pathway and linking various metabolic processes. Its ability to be converted into multiple products, such as acetyl coenzyme A, lactic acid, and alanine, highlights its versatility and importance in both aerobic and anaerobic conditions .

Actividad Biológica

Pyruvic acid, the end product of glycolysis, plays a crucial role in various metabolic pathways and exhibits significant biological activities. This article discusses its biological functions, therapeutic applications, and implications in health, supported by research findings and case studies.

Overview of Pyruvic Acid

Pyruvic acid (C₃H₄O₃) is a key intermediate in several metabolic processes. It is involved in energy production through the tricarboxylic acid (TCA) cycle and serves as a substrate for various enzymatic reactions. Pyruvic acid can be converted into acetyl-CoA, lactate, or ethanol, depending on the metabolic needs of the organism and the availability of oxygen.

Metabolic Pathways Involving Pyruvic Acid

- Glycolysis : Pyruvic acid is produced from glucose during glycolysis, where glucose is broken down to generate ATP.

- TCA Cycle : In aerobic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle for further energy production.

- Lactic Acid Fermentation : Under anaerobic conditions, pyruvate can be reduced to lactate, allowing for ATP production without oxygen.

1. Role in Energy Metabolism

Pyruvic acid is essential for cellular respiration and energy metabolism. It facilitates ATP production through both aerobic and anaerobic pathways:

- Aerobic Metabolism : Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, entering the TCA cycle.

- Anaerobic Metabolism : In the absence of oxygen, pyruvate is converted to lactate by lactate dehydrogenase, allowing glycolysis to continue and produce ATP.

2. Therapeutic Applications

Pyruvic acid has been studied for its therapeutic potential in various health conditions:

- Acne Treatment : A study involving 40 patients demonstrated that chemical peels with 40-50% pyruvic acid resulted in significant improvements in acne severity. Complete remission was observed in 40% of patients after treatment . The keratolytic and antimicrobial properties of pyruvic acid contribute to its effectiveness in reducing sebum production and improving skin hydration .

- Cardiac Health : Research indicates that pyruvate infusion can enhance cardiac contractility in ischemic conditions. This effect is attributed to increased ATP generation and improved mitochondrial function .

- Neuroprotection : Preliminary studies suggest that pyruvic acid may protect neuronal cells from stress-induced damage. It appears to mitigate mitochondrial injury during oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Acne Treatment Efficacy

In a clinical trial evaluating the efficacy of pyruvic acid peels for acne treatment:

- Participants : 40 individuals aged 18-30 with mild to moderate acne.

- Methodology : Patients received chemical peels every two weeks for 3-4 months.

- Results :

- Complete remission: 16 patients (40%)

- Partial remission: 20 patients (50%)

- No improvement: 4 patients (10%)

- : Pyruvic acid peels are effective and well-tolerated for acne treatment .

Case Study 2: Cardiac Function Improvement

A study on the effects of pyruvate on cardiac function demonstrated:

- Methodology : Intracoronary infusion of pyruvate in patients with ischemic heart disease.

- Findings : Enhanced contractile function and increased ATP levels were observed.

- : Pyruvate may serve as a therapeutic agent for improving heart function post-ischemia .

Data Table: Summary of Biological Activities of Pyruvic Acid

Propiedades

IUPAC Name |

2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Record name | pyruvic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyruvic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021650 | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.260-1.281 | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione. | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-17-3 | |

| Record name | Pyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8558G7RUTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.8 °C | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.